Peroxyneodecanoic acid, tert-butyl ester
Overview
Description
Peroxyneodecanoic acid, tert-butyl ester is an organic peroxide compound known for its strong oxidizing properties. It is commonly used as an initiator in polymerization reactions due to its ability to decompose and generate free radicals. This compound is sensitive to heat and shock, making it essential to handle with care.
Preparation Methods
Synthetic Routes and Reaction Conditions
Peroxyneodecanoic acid, tert-butyl ester can be synthesized through the reaction of neodecanoic acid or neodecanoyl chloride with tert-butyl hydroperoxide. The reaction typically requires a catalyst and is carried out under controlled temperature conditions to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound involves stringent temperature control measures to ensure safety and product stability. The compound is often produced in a solvent slurry to mitigate the risk of explosion .
Chemical Reactions Analysis
Types of Reactions
Peroxyneodecanoic acid, tert-butyl ester primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals can initiate polymerization reactions, making the compound valuable in the production of various polymers .
Common Reagents and Conditions
The decomposition of this compound can be triggered by heat, light, or the presence of certain catalysts. Common reagents used in these reactions include radical initiators and stabilizers to control the rate of decomposition .
Major Products Formed
The primary products formed from the decomposition of this compound are free radicals, which can further react with monomers to form polymers. The specific products depend on the monomers used in the polymerization process .
Scientific Research Applications
Peroxyneodecanoic acid, tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization reactions to synthesize various polymers.
Biology: The compound is studied for its potential use in controlled drug delivery systems due to its ability to generate free radicals.
Medicine: Research is ongoing to explore its use in targeted cancer therapies, where free radicals can be used to destroy cancer cells.
Industry: It is widely used in the production of plastics, rubbers, and other polymer-based materials
Mechanism of Action
The mechanism of action of peroxyneodecanoic acid, tert-butyl ester involves the generation of free radicals through decomposition. These free radicals can initiate chain reactions in polymerization processes. The molecular targets include monomers that react with the free radicals to form long polymer chains .
Comparison with Similar Compounds
Similar Compounds
- Peroxyacetic acid, tert-butyl ester
- Peroxybenzoic acid, tert-butyl ester
- Peroxyisobutyric acid, tert-butyl ester
Uniqueness
Peroxyneodecanoic acid, tert-butyl ester is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it particularly useful in controlled polymerization reactions where precise control over the initiation process is required .
Properties
IUPAC Name |
tert-butyl 7,7-dimethyloctaneperoxoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3/c1-13(2,3)11-9-7-8-10-12(15)16-17-14(4,5)6/h7-11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOALOSNPWTWRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)OOC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883128 | |
Record name | tert-Butyl 7,7-dimethylperoxyoctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26748-41-4, 1414415-51-2 | |
Record name | tert-Butyl peroxyneodecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026748414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl 7,7-dimethylperoxyoctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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